2-Morpholin-4-yl-5-trifluoromethylbenzoic acid hydrochloride
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Overview
Description
2-Morpholin-4-yl-5-trifluoromethylbenzoic acid hydrochloride is a chemical compound that features a morpholine ring, a trifluoromethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-5-trifluoromethylbenzoic acid hydrochloride typically involves the following steps:
Formation of the Benzoic Acid Derivative: The starting material, 5-trifluoromethylbenzoic acid, undergoes a series of reactions to introduce the morpholine ring. This can be achieved through nucleophilic substitution reactions where the benzoic acid derivative reacts with morpholine under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-5-trifluoromethylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and the morpholine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-Morpholin-4-yl-5-trifluoromethylbenzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-5-trifluoromethylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The morpholine ring can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-ylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
5-Trifluoromethylbenzoic acid:
2-Morpholin-4-yl-4-trifluoromethylbenzoic acid: A positional isomer with different physical and chemical properties.
Uniqueness
2-Morpholin-4-yl-5-trifluoromethylbenzoic acid hydrochloride is unique due to the presence of both the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-morpholin-4-yl-5-(trifluoromethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3.ClH/c13-12(14,15)8-1-2-10(9(7-8)11(17)18)16-3-5-19-6-4-16;/h1-2,7H,3-6H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULSHXZEZZMUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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